

Assessing Thyroid Function In Vivo with ML-109: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-109

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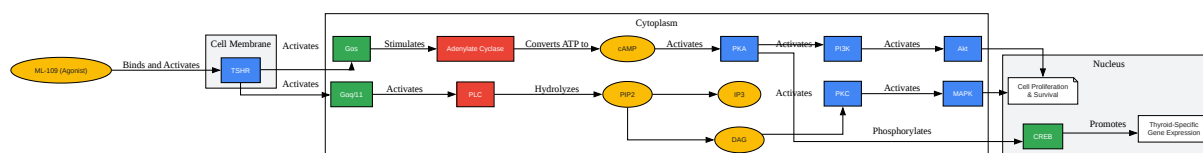
Introduction

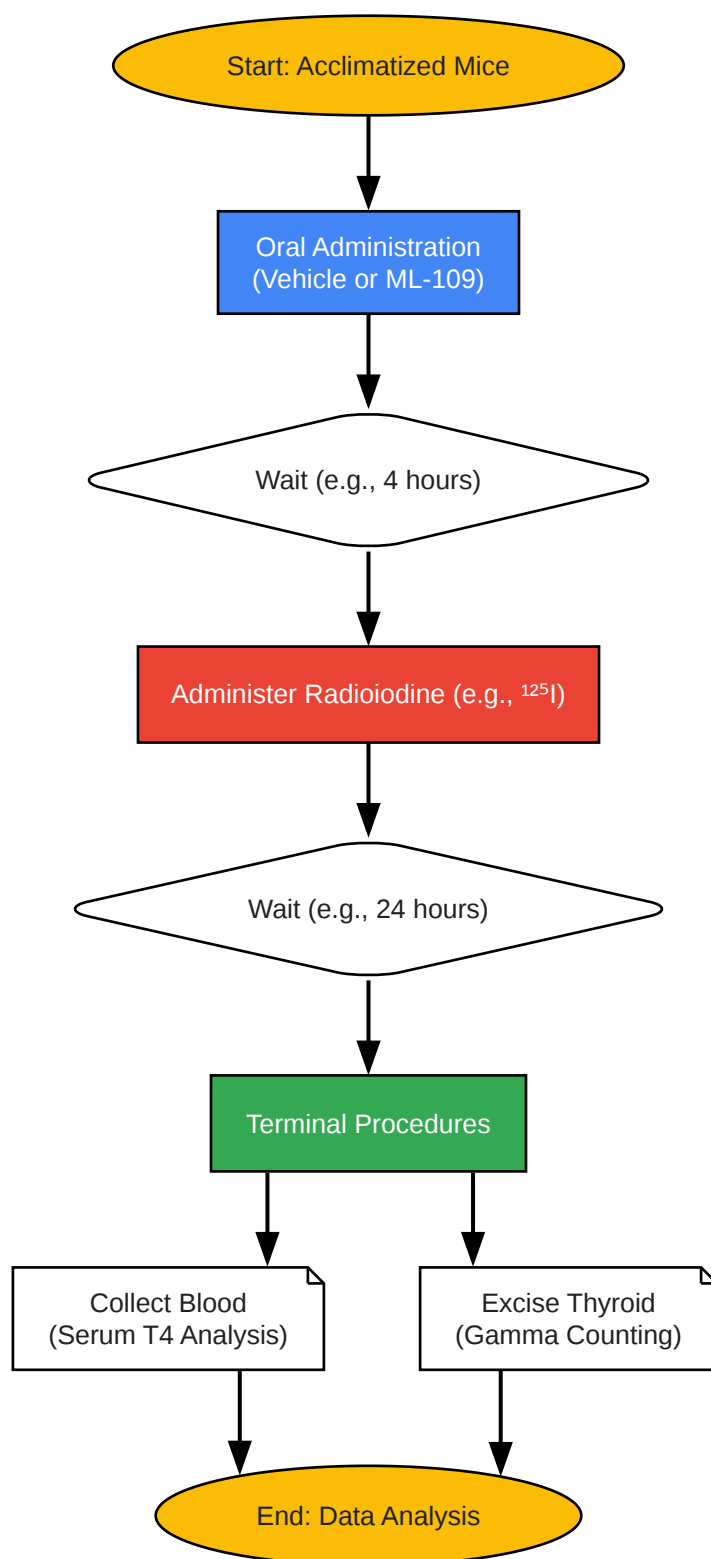
ML-109 is a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR)[1]. As an orally available compound, it presents a significant tool for the non-invasive assessment of thyroid function and for studying TSHR biology in both thyroidal and extrathyroidal tissues[1]. This document provides detailed application notes and protocols for utilizing **ML-109** in preclinical in vivo studies to assess thyroid function. The methodologies described are based on established principles of thyroid physiology assessment and preclinical imaging, adapted for the specific properties of a small molecule TSHR agonist like **ML-109**.

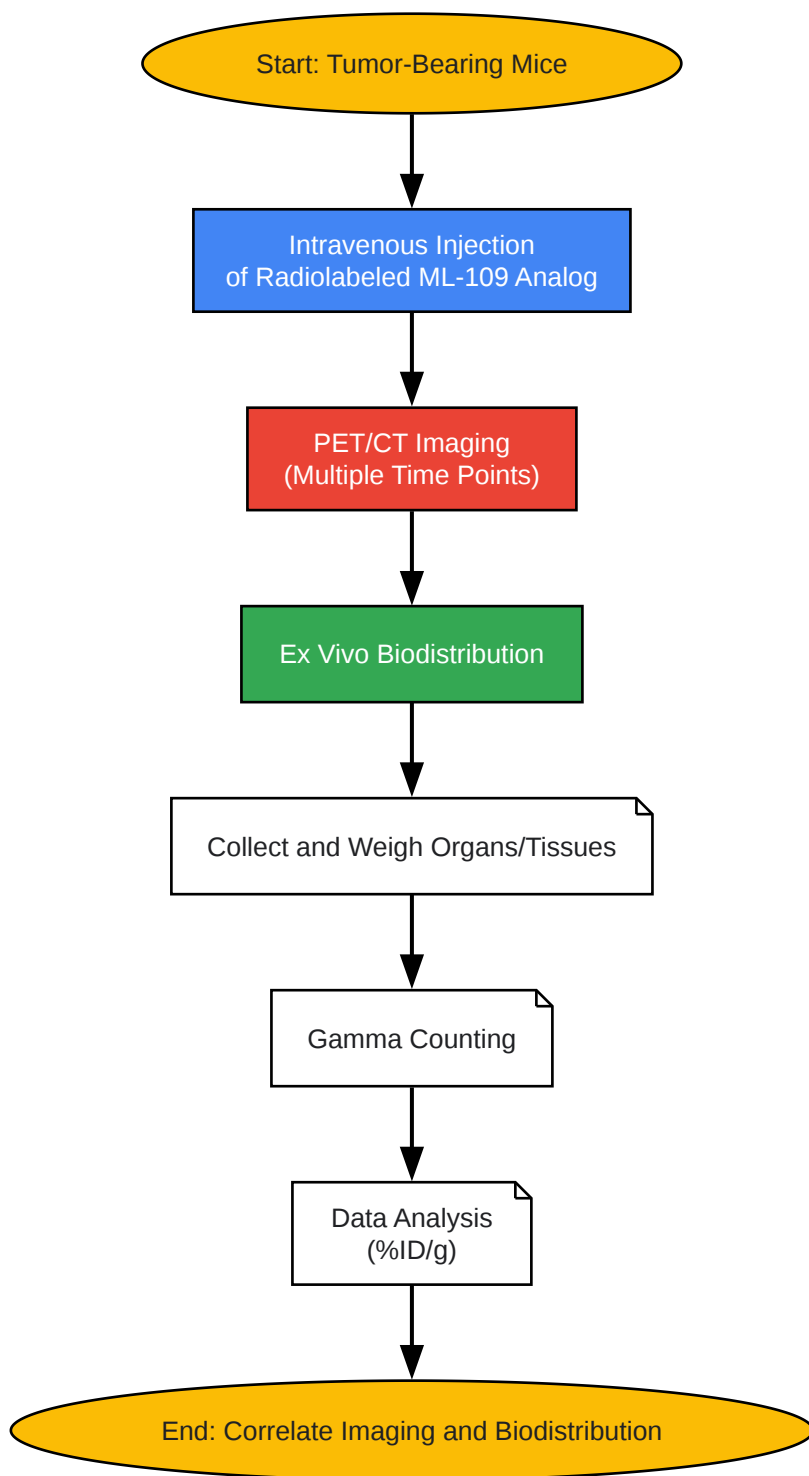
The thyroid-stimulating hormone receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the G α s protein, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine 3', 5' monophosphate (cAMP)[1]. This signaling cascade governs the synthesis and secretion of thyroid hormones.

Signaling Pathway

The activation of TSHR by an agonist such as **ML-109** initiates a cascade of intracellular events crucial for thyroid hormone synthesis and thyrocyte proliferation. The primary pathway involves the activation of G α s, leading to cAMP production and subsequent protein kinase A (PKA) activation. PKA then influences the expression of key thyroid-specific genes. Additionally, TSHR can signal through G α q/11, activating the phospholipase C (PLC) pathway.







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References

- 1. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing Thyroid Function In Vivo with ML-109: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3088775#assessing-thyroid-function-in-vivo-with-ml-109]

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